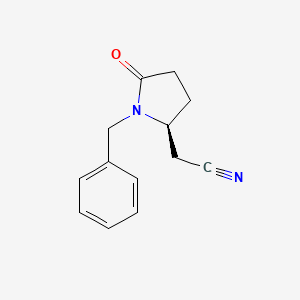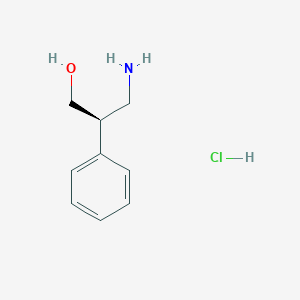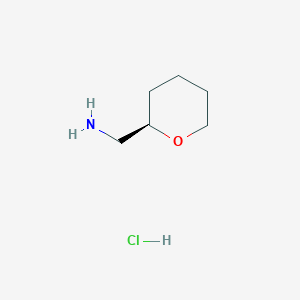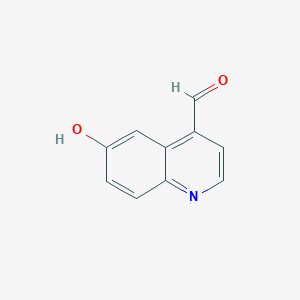
(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile
Vue d'ensemble
Description
(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a core structure in (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile, plays a significant role in drug discovery, offering a versatile scaffold for the development of biologically active compounds. It's utilized extensively in medicinal chemistry due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. Research highlights the synthesis strategies and bioactivity of pyrrolidine derivatives, including their structure-activity relationships and the impact of stereoisomerism on biological profiles, aiming at diverse therapeutic areas (Li Petri et al., 2021).
Nitrile-Containing Compounds in Biocatalysis
Nitrile compounds, characterized by the CN group, are known for their industrial synthesis applications and potential toxicity. However, certain microbes, such as Rhodococcus pyridinivorans, can hydrolyze nitriles using specific enzymes. This enzymatic process is increasingly recognized for its potential in biocatalysis, allowing for the production of valuable pharmaceutical compounds and synthetic chemicals with high economic value. Furthermore, these enzymes play a crucial role in environmental protection by eliminating toxic compounds (Sulistinah & Riffiani, 2018).
Enaminoketones and Enaminonitriles in Heterocyclic Synthesis
Enaminoketones and enaminonitriles serve as versatile building blocks in the synthesis of various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives. Their unique combination of nucleophilic and electrophilic properties allows for the creation of highly functionalized compounds, essential in synthetic chemistry. These intermediates facilitate the synthesis of biologically significant structures, demonstrating the broad utility of nitrile and enamine-based chemistry in developing compounds with potential therapeutic applications (Negri et al., 2004).
Mécanisme D'action
- For example, it may react through the following pathway: Acetonitrile forms the 3-ACN anion in situ under the action of a base and then conducts nucleophilic attack on the ortho-carbon of a pyridinium salt to obtain intermediates .
- However, acetonitrile is metabolized slowly to hydrogen cyanide, allowing more cyanide to be detoxified within the body to thiocyanate via the rhodanese pathway. Excretion occurs mainly through exhalation and urine .
Mode of Action
Biochemical Pathways
Action Environment
Its use in organic synthesis and electrochemical conversions highlights its versatility and potential applications . If you have any additional questions or need further clarification, feel free to ask! 😊
Propriétés
IUPAC Name |
2-[(2S)-1-benzyl-5-oxopyrrolidin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-8-12-6-7-13(16)15(12)10-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFHJBBHXKYUNR-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1CC#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1CC#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride](/img/structure/B1403677.png)
![Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1403679.png)

![Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1403684.png)

![3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403688.png)

![5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1403691.png)
![tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B1403692.png)




![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)
